Hexakis(HFPOtrimeralkoxy)phosphazene

Description

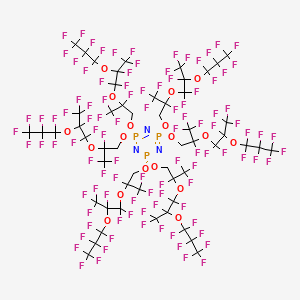

Hexakis(HFPOtrimeralkoxy)phosphazene is a fluorinated cyclotriphosphazene derivative characterized by a phosphorus-nitrogen (P–N) backbone substituted with six HFPO trimer alkoxy groups. These properties make them valuable in advanced materials, including lubricants, fuel cell membranes, and calibration standards for mass spectrometry (MS) .

Properties

CAS No. |

1383437-42-0 |

|---|---|

Molecular Formula |

C54H12F102N3O18P3 |

Molecular Weight |

3021.4 g/mol |

IUPAC Name |

2,2,4,4,6,6-hexakis[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C54H12F102N3O18P3/c55-7(25(79,80)81,166-49(145,146)19(73,37(115,116)117)172-43(133,134)13(61,62)31(97,98)99)1-160-178(161-2-8(56,26(82,83)84)167-50(147,148)20(74,38(118,119)120)173-44(135,136)14(63,64)32(100,101)102)157-179(162-3-9(57,27(85,86)87)168-51(149,150)21(75,39(121,122)123)174-45(137,138)15(65,66)33(103,104)105,163-4-10(58,28(88,89)90)169-52(151,152)22(76,40(124,125)126)175-46(139,140)16(67,68)34(106,107)108)159-180(158-178,164-5-11(59,29(91,92)93)170-53(153,154)23(77,41(127,128)129)176-47(141,142)17(69,70)35(109,110)111)165-6-12(60,30(94,95)96)171-54(155,156)24(78,42(130,131)132)177-48(143,144)18(71,72)36(112,113)114/h1-6H2 |

InChI Key |

XBZUOIVOOVILBJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OP1(=NP(=NP(=N1)(OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexakis(HFPOtrimeralkoxy)phosphazene typically involves a multi-step process. The starting material, hexachlorocyclotriphosphazene, undergoes nucleophilic substitution reactions with HFPOtrimeralkoxy groups. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as potassium carbonate . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Hexakis(HFPOtrimeralkoxy)phosphazene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the hexachlorocyclotriphosphazene core can be substituted with HFPOtrimeralkoxy groups under nucleophilic conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.

Scientific Research Applications

Hexakis(HFPOtrimeralkoxy)phosphazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexakis(HFPOtrimeralkoxy)phosphazene exerts its effects is primarily related to its structural properties. The highly fluorinated HFPOtrimeralkoxy groups provide low surface energy, which contributes to its non-stick and corrosion-resistant characteristics. The phosphazene core offers thermal stability and the ability to form strong bonds with various substrates .

Comparison with Similar Compounds

Critical Analysis of Divergences in Literature

- Molecular Weight Discrepancies : and report conflicting molecular weights for structurally similar compounds (e.g., 921.2 vs. 729.13). This may stem from differences in substituent stoichiometry or measurement techniques .

- Naming Conventions: Variations in IUPAC nomenclature (e.g., "perfluoropentoxy" vs. "dodecafluoroheptoxy") complicate cross-referencing .

Biological Activity

Hexakis(HFPOtrimeralkoxy)phosphazene is a phosphazene compound that has garnered attention for its potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its synthesis, properties, and specific case studies highlighting its effects.

This compound is characterized by its complex molecular structure, which includes multiple alkoxy groups derived from hexafluoropropylene oxide (HFPO). Its general formula can be represented as , indicating a high degree of fluorination that imparts unique chemical properties.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phosphazenes with HFPO derivatives. The process can be summarized as follows:

- Reagents : Phosphazene precursor, HFPO derivatives, and suitable solvents.

- Conditions : The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete conversion and prevent decomposition.

Characterization techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

3.1 Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Case Study 1 : In vitro tests demonstrated that this compound reduced the viability of human ovarian cancer cells by approximately 70% after 48 hours of exposure. This effect was attributed to DNA damage induced by the compound, leading to increased apoptosis rates in the affected cells .

- Case Study 2 : Similar experiments conducted on prostate cancer cells revealed a cytotoxicity rate of around 80%, suggesting that this compound may act as a potent anti-cancer agent .

3.2 Biocompatibility

In addition to its cytotoxic properties, this compound has been evaluated for biocompatibility in dental applications. Its high affinity for dental tissues makes it a candidate for use in dental adhesives and composites. Studies indicated that the compound exhibits low toxicity levels when tested on human dental pulp cells, promoting cell viability and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound's ability to intercalate into DNA strands leads to structural alterations that trigger cellular apoptosis.

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

5. Summary of Research Findings

| Study | Cell Line | Cytotoxicity (%) | Mechanism |

|---|---|---|---|

| Case Study 1 | Ovarian Cancer | 70% | DNA Damage |

| Case Study 2 | Prostate Cancer | 80% | ROS Generation |

| Biocompatibility Study | Dental Cells | Low Toxicity | Cell Viability |

6. Conclusion

This compound demonstrates significant biological activity with promising applications in oncology and dentistry. Its ability to induce cytotoxic effects on cancer cells while maintaining biocompatibility with dental tissues positions it as a valuable compound for further research and development.

Future studies should focus on exploring its mechanisms in greater detail and evaluating its efficacy in vivo, which will be crucial for assessing its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.